molecular formula C31H33N5O5S B2656474 N-(3,4-dimethoxyphenethyl)-6-((2-((3-methoxypropyl)amino)-2-oxoethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide CAS No. 443670-91-5

N-(3,4-dimethoxyphenethyl)-6-((2-((3-methoxypropyl)amino)-2-oxoethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide

Numéro de catalogue: B2656474
Numéro CAS: 443670-91-5
Poids moléculaire: 587.7
Clé InChI: DTOTZUPNKHGTOA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3,4-dimethoxyphenethyl)-6-((2-((3-methoxypropyl)amino)-2-oxoethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide is a heterocyclic organic compound with a molecular formula of C₃₁H₃₃N₅O₅S and a molecular weight of 587.695 g/mol (monoisotopic mass: 587.220240 g/mol) . Its structure features a benzo[4,5]imidazo[1,2-c]quinazoline core substituted with:

  • A 3,4-dimethoxyphenethyl group attached to the carboxamide moiety.
  • A thioether-linked 3-methoxypropylamino-oxoethyl side chain at the 6-position.

Propriétés

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-[2-(3-methoxypropylamino)-2-oxoethyl]sulfanylbenzimidazolo[1,2-c]quinazoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H33N5O5S/c1-39-16-6-14-32-28(37)19-42-31-35-24-18-21(10-11-22(24)29-34-23-7-4-5-8-25(23)36(29)31)30(38)33-15-13-20-9-12-26(40-2)27(17-20)41-3/h4-5,7-12,17-18H,6,13-16,19H2,1-3H3,(H,32,37)(H,33,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTOTZUPNKHGTOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)CSC1=NC2=C(C=CC(=C2)C(=O)NCCC3=CC(=C(C=C3)OC)OC)C4=NC5=CC=CC=C5N41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H33N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

587.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

Azetidine-3-carboximidamide; dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Structure and Properties

Azetidine-3-carboximidamide is characterized by its azetidine ring structure, which is a four-membered heterocycle. The presence of the carboximidamide functional group enhances its reactivity and potential biological interactions.

Antimicrobial Activity

Research has demonstrated that azetidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that azetidine amides display improved Minimum Inhibitory Concentration (MIC) values against various strains of bacteria. A notable example includes a study where azetidine amide analogues were tested against Mycobacterium tuberculosis, revealing promising results in terms of potency and stability in vitro .

CompoundMIC (µg/mL)StabilityNotes
Azetidine Amide 330.5ModerateEffective against M. tuberculosis
3-Methoxyazetidine Amide 150.1HighMost potent analogue

Cancer Research

Azetidine-3-carboximidamide has also been investigated for its potential role in cancer treatment. Specifically, compounds derived from azetidine structures have shown inhibitory effects on STAT3 signaling pathways, which are often constitutively active in various cancers. In vitro studies indicated that certain azetidine analogues could inhibit STAT3 DNA-binding activity with IC50 values lower than 1 µM, suggesting their potential as therapeutic agents against tumors expressing active STAT3 .

CompoundIC50 (µM)Cancer TypeMechanism
Azetidine-2-carboxamide 5a0.52Breast Cancer (MDA-MB-231)STAT3 inhibition
Azetidine-3-carboxamide 5c>10N/ALoss of activity

The mechanism by which azetidine-3-carboximidamide exerts its biological effects appears to involve modulation of protein interactions and enzymatic activities. For example, the compound's ability to inhibit STAT3 activity suggests that it interferes with the transcriptional regulation associated with various oncogenes. This interference can lead to reduced tumor cell proliferation and increased apoptosis in cancer cells .

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of several azetidine derivatives against drug-resistant bacterial strains. The results indicated that certain modifications to the azetidine core significantly enhanced antimicrobial activity, highlighting the importance of structural optimization .
  • Cancer Cell Line Testing : In another study focusing on breast cancer cell lines, azetidine derivatives were tested for their ability to inhibit cell growth. The findings revealed that while some compounds showed potent STAT3 inhibition in vitro, their cellular uptake was limited due to poor membrane permeability .

Applications De Recherche Scientifique

Pharmacological Potential

The compound's structure suggests it may exhibit significant pharmacological activities. Research indicates that compounds with similar structural motifs often act as inhibitors for various enzymes and receptors involved in disease pathways.

Glycogen Synthase Kinase 3 Beta (GSK-3β) Inhibition

GSK-3β is a critical target for therapeutic intervention in diseases such as Alzheimer's, cancer, and diabetes. Compounds structurally related to N-(3,4-dimethoxyphenethyl)-6-((2-((3-methoxypropyl)amino)-2-oxoethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide have shown promise as GSK-3β inhibitors, suggesting potential applications in neurodegenerative diseases and metabolic disorders .

Anticancer Activity

Research into similar compounds has revealed their ability to induce apoptosis in cancer cells. The imidazoquinazoline core is known for its anticancer properties, making this compound a candidate for further investigation in oncology .

Antimicrobial Properties

The thioether and carboxamide functionalities present in the structure may contribute to antimicrobial activity. Studies have shown that compounds with similar features can exhibit significant antibacterial and antifungal properties .

Synthetic Pathways

The synthesis of N-(3,4-dimethoxyphenethyl)-6-((2-((3-methoxypropyl)amino)-2-oxoethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide can be approached through various synthetic routes:

Stepwise Synthesis

  • Formation of the Imidazoquinazoline Core : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Functional Groups : The thioether and carboxamide groups can be introduced via nucleophilic substitution reactions.
  • Final Modifications : The dimethoxyphenethyl group can be attached through coupling reactions.

Continuous Flow Synthesis

Recent advancements in continuous flow synthesis techniques may enhance the efficiency and yield of producing complex molecules like this one. This method allows for better control over reaction conditions, leading to improved purity and reduced reaction times .

Case Studies

Several studies have explored related compounds with similar structures:

Case Study 1: GSK-3β Inhibitors

A study identified a related compound as a potent GSK-3β inhibitor with an IC50 value of 1.6 μM. This highlights the potential of compounds derived from similar frameworks to modulate important biological pathways .

Case Study 2: Anticancer Activity

Research on imidazoquinazolines has demonstrated their ability to inhibit tumor growth in various cancer models, indicating a promising avenue for therapeutic development .

Case Study 3: Antimicrobial Activity

Compounds featuring thioether linkages have shown efficacy against several bacterial strains, suggesting that our compound may also possess antimicrobial properties worthy of exploration .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound belongs to a class of polycyclic heteroaromatic systems with demonstrated pharmacological relevance. Below is a comparative analysis with structurally or functionally related analogs:

Table 1: Structural and Functional Comparison

Compound Name / Core Structure Molecular Formula Molecular Weight (g/mol) Key Functional Groups Potential Applications
Target Compound (Benzo[4,5]imidazo[1,2-c]quinazoline) C₃₁H₃₃N₅O₅S 587.695 Methoxy, carboxamide, thioether Kinase inhibition, anticancer agents
3,4-Dimethoxy-N-((R)-1-(3-(((S)-6-(propylamino)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)phenyl)ethyl)benzamide C₂₉H₃₀N₄O₅S 546.64 Methoxy, benzamide, tetrahydrobenzo[d]thiazole API intermediate, enzyme modulation
N-(4-(2-(5-Oxo-6-(3-oxocyclopentyl)-2-phenyl-5,6-dihydroimidazo[2,1-b][1,3,4]thiadiazol-6-yl)acetyl)phenyl)acetamide C₂₄H₂₄N₄O₃S 448.54 Imidazo-thiadiazole, ketone, acetamide Antimicrobial, anti-inflammatory
VI-9 (Imidazo[4,5-c]pyridine derivative) C₃₆H₃₉N₅O₃ 601.73 Morpholine-carbonyl, methoxybenzyl Kinase inhibition, signaling pathways

Key Findings

Structural Complexity vs. The 3-methoxypropylamino-oxoethyl thioether side chain distinguishes it from simpler methoxy/benzamide derivatives (e.g., ), possibly improving solubility and metabolic stability .

Functional Group Influence: Methoxy groups: Present in all compared compounds, these groups enhance lipophilicity and membrane permeability but may reduce aqueous solubility . Thioether vs.

Synthetic Accessibility :

  • The target compound’s synthesis likely involves palladium-catalyzed cross-coupling (analogous to ’s imidazo[4,5-c]pyridine synthesis), whereas ’s tetrahydrobenzo[d]thiazole derivatives require multi-step cyclization .

Q & A

Basic: What synthetic strategies are employed for synthesizing this compound?

Answer:
The synthesis involves multi-step organic reactions, including:

  • Coupling reactions to assemble the benzo[4,5]imidazo[1,2-c]quinazoline core.
  • Thioether formation via nucleophilic substitution between a thiol-containing intermediate and a halogenated alkyl chain (e.g., 2-chloro-N-methylacetamide derivatives) .
  • Carboxamide introduction using activated esters or carbodiimide-mediated coupling .
    Purification typically employs column chromatography and recrystallization. Reaction progress is monitored via TLC and HPLC. For scalability, flow-chemistry techniques may optimize intermediates (e.g., diazomethane analogs) .

Basic: How is the structural identity of this compound confirmed?

Answer:
Structural confirmation requires orthogonal analytical methods:

  • NMR spectroscopy (¹H, ¹³C, 2D-COSY/HMBC) to verify connectivity of the dimethoxyphenethyl, thioether, and carboxamide moieties.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (if crystals are obtainable) to resolve the fused benzoimidazoquinazoline system .
  • HPLC purity assessment (>98%) to exclude regioisomers or byproducts .

Advanced: How can Design of Experiments (DoE) optimize the synthesis yield?

Answer:
DoE statistically identifies critical variables:

  • Factors tested : Temperature, catalyst loading, solvent polarity, and reaction time.
  • Response surfaces model interactions between variables (e.g., Arrhenius kinetics for temperature-dependent steps) .
  • Case study : In flow-chemistry setups, optimizing residence time and reagent stoichiometry improved yields of similar heterocycles by 15–20% .
    Post-optimization, robustness testing ensures reproducibility under scaled conditions.

Advanced: How to address discrepancies in reported biological activities across studies?

Answer:
Contradictions may arise from:

  • Assay variability : Standardize protocols (e.g., ATP levels in kinase assays) and use internal controls.
  • Compound purity : Re-evaluate via HPLC-MS to exclude impurities >0.5% .
  • Structural analogs : Compare activity of derivatives (e.g., thioether vs. sulfone analogs) to identify pharmacophore requirements .
  • Metabolic stability : Assess liver microsome stability to rule out rapid degradation in certain assays .

Advanced: What methods elucidate the compound’s mechanism of action?

Answer:
Mechanistic studies combine:

  • Enzyme inhibition assays : Measure IC₅₀ values against target kinases or receptors using fluorescence polarization or radiometric assays.
  • Cellular models : CRISPR-edited cell lines validate target specificity (e.g., apoptosis in 3D tumor spheroids).
  • Molecular docking : Predict binding modes using X-ray structures of homologous targets (e.g., ATP-binding pockets in kinases) .
  • Proteomics : SILAC-based profiling identifies off-target effects .

Basic: What in vitro models are suitable for preliminary bioactivity screening?

Answer:
Prioritize disease-relevant models:

  • Cancer : NCI-60 cell line panel for cytotoxicity profiling.
  • Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Kinase inhibition : Use purified enzymes (e.g., EGFR, VEGFR) with ADP-Glo™ assays for IC₅₀ determination.

Advanced: How to resolve low solubility in biological assays?

Answer:

  • Co-solvent systems : Use DMSO (≤0.1%) with cyclodextrins or liposomes for aqueous dispersion.
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) to enhance solubility .
  • Salt formation : Screen counterions (e.g., HCl, mesylate) for crystalline salt forms .

Advanced: What strategies validate target engagement in cellular environments?

Answer:

  • Cellular thermal shift assays (CETSA) : Monitor target protein stabilization upon compound binding.
  • Photoaffinity labeling : Incorporate a photoactivatable group (e.g., diazirine) to crosslink the compound to its target.
  • Pull-down assays : Use biotinylated probes to isolate compound-bound proteins for MS identification .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.